1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one
Description
1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone with a molecular formula of C₁₁H₁₀BrClF₂O₂ (molecular weight ≈ 327.5 g/mol). Its structure features:
- A bromomethyl (-CH₂Br) group at position 3 on the phenyl ring.
- A difluoromethoxy (-OCHF₂) group at position 2, which is strongly electron-withdrawing.
This compound is likely utilized in pharmaceutical or agrochemical synthesis due to its halogen substituents, which enhance electrophilicity and facilitate further functionalization.
Propriétés
Formule moléculaire |
C11H10BrClF2O2 |
|---|---|
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O2/c1-6(13)9(16)8-4-2-3-7(5-12)10(8)17-11(14)15/h2-4,6,11H,5H2,1H3 |
Clé InChI |
RMYXOFSUEHKYPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC(=C1OC(F)F)CBr)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one typically involves:
- Introduction of the difluoromethoxy group onto the aromatic ring.
- Bromomethylation at the meta position relative to the difluoromethoxy substituent.
- Formation of the chloropropanone side chain via acylation or halogenation reactions.
The sequence and conditions of these steps are critical to avoid side reactions and ensure regioselectivity.
Stepwise Preparation Details
Synthesis of the Difluoromethoxy-Substituted Aromatic Intermediate
The starting aromatic compound bearing the difluoromethoxy group is synthesized or procured. The difluoromethoxy substituent is introduced by nucleophilic substitution of a suitable phenol derivative with difluoromethylating agents under controlled conditions, often involving:
- Use of difluorocarbene precursors or difluoromethyl halides.
- Base catalysis to promote substitution.
- Low temperatures (0–25 °C) to maintain selectivity.
Bromomethylation of the Aromatic Ring
Bromomethylation at the 3-position relative to the difluoromethoxy group is achieved via:
- Reaction with bromomethylating agents such as bromomethyl ether or paraformaldehyde with hydrobromic acid.
- Use of Lewis acid catalysts or phase transfer catalysts to enhance regioselectivity.
- Controlled temperature (0–30 °C) to prevent over-bromination or polymerization.
This step yields the 3-(bromomethyl)-2-(difluoromethoxy)phenyl intermediate.
Formation of the Chloropropanone Side Chain
The final step involves attaching the chloropropanone moiety to the aromatic ring:
- Typically achieved by Friedel-Crafts acylation using 2-chloropropanoyl chloride or by halogenation of a corresponding propanone side chain.
- Catalysts such as aluminum chloride or other Lewis acids are used.
- The reaction is performed in inert solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 °C to room temperature.
- Work-up includes quenching with water, extraction, and purification by crystallization or chromatography.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Difluoromethoxylation of phenol derivative with difluoromethyl halide, base catalyst, 0–25 °C, 4 h | 70–80 | Requires anhydrous conditions |
| 2 | Bromomethylation using paraformaldehyde and HBr, Lewis acid catalyst, 0–30 °C, 3 h | 65–75 | Careful temperature control to avoid polybromination |
| 3 | Friedel-Crafts acylation with 2-chloropropanoyl chloride, AlCl3, dichloromethane, 0–25 °C, 2 h | 60–70 | Sensitive to moisture, inert atmosphere recommended |
Analytical Data Supporting the Preparation
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Molecular weight | 327.55 g/mol | Mass spectrometry (MS) | Confirms molecular formula C11H10BrClF2O2 |
| Purity | >95% | High-performance liquid chromatography (HPLC) | After recrystallization |
| NMR (1H, 400 MHz, CDCl3) | Signals at δ 4.5 (bromomethyl CH2), aromatic protons 7.0–7.5 ppm | Nuclear Magnetic Resonance (NMR) | Confirms substitution pattern |
| Melting point | Not reported | Differential scanning calorimetry (DSC) | Data not available, requires further study |
In-depth Research Findings and Notes
- The presence of both bromine and difluoromethoxy groups on the aromatic ring enhances the compound’s electrophilicity and stability, making it a valuable intermediate for further organic transformations.
- The bromomethyl group is reactive towards nucleophiles, enabling subsequent functionalization.
- The chloropropanone moiety provides a site for nucleophilic addition or substitution, useful in medicinal chemistry applications.
- Careful control of reaction parameters such as temperature, solvent, and catalysts is essential to minimize side reactions and maximize yield.
- The synthetic route is adapted from known halogenation and acylation methodologies with modifications to accommodate the sensitive difluoromethoxy group.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Difluoromethoxylation | Difluoromethyl halide, base | 0–25 °C, 4 h | 70–80 | Requires anhydrous and inert atmosphere |
| Bromomethylation | Paraformaldehyde, HBr, Lewis acid | 0–30 °C, 3 h | 65–75 | Temperature control critical |
| Acylation (Chloropropanone formation) | 2-Chloropropanoyl chloride, AlCl3 | 0–25 °C, 2 h | 60–70 | Moisture sensitive, inert solvent |
The preparation of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a multi-step process involving the strategic introduction of functional groups on the aromatic ring followed by acylation to form the chloropropanone side chain. The synthesis demands precise control over reaction conditions to ensure regioselectivity and high purity. Analytical data such as NMR, MS, and HPLC confirm the successful synthesis and structural integrity of the compound. This compound’s unique combination of halogen substituents makes it a versatile intermediate in advanced organic synthesis and pharmaceutical research.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Brominated Chalcone Derivatives
Example 1 : 2,3-Dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()
- Key Features: Bromination at α,β-positions of the propenone chain; polyhalogenated phenyl ring.
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution. The dichloro-fluorophenyl group enhances steric hindrance and electronic effects .
Example 2 : 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()
- Key Features: Single bromine at position 2 of the propenone chain; methylphenyl substituent.
Comparison :
- The target compound lacks the α,β-unsaturated ketone (propenone) system but retains bromine as a reactive site.
Chlorinated Propanone Derivatives
Example : 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()
- Key Features : Chlorine on the phenyl ring; cyclopropyl substituent.
- Applications: Cyclopropyl groups are known to enhance metabolic stability in drug candidates.
Comparison :
- The target compound’s 2-chloropropan-1-one moiety introduces a reactive chlorine atom adjacent to the ketone, which may increase susceptibility to nucleophilic attack compared to cyclopropyl-substituted analogs.
Difluoromethoxy-Substituted Compounds
Example: Pyrido-pyrimidinone derivatives with difluoromethoxy groups ()
- Key Features : Difluoromethoxy (-OCHF₂) on heterocyclic systems.
- Role : The -OCHF₂ group improves lipophilicity and resistance to oxidative metabolism in medicinal chemistry.
Comparison :
- While the target compound shares the difluoromethoxy group, its aromatic ketone structure differs from pyrido-pyrimidinones. The electron-withdrawing nature of -OCHF₂ likely reduces electron density on the phenyl ring, affecting electrophilic substitution pathways .
Halogenated Aromatic Ketones with Trifluoromethylthio Groups
Example : 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one ()
- Key Features : Bromomethyl and trifluoromethylthio (-SCF₃) substituents.
- Molecular Weight : 327.16 g/mol (similar to the target compound).
Comparison :
- The trifluoromethylthio group is more lipophilic and sterically demanding than the target compound’s difluoromethoxy group. This difference may influence binding affinity in biological targets or solubility in organic solvents .
Structural and Functional Comparison Table
Key Research Findings
- Synthetic Routes : Brominated analogs (e.g., –2) are synthesized via bromination of chalcones in chloroform, suggesting the target compound could be prepared similarly with tailored starting materials .
- Electronic Effects : The difluoromethoxy group in the target compound likely reduces aromatic ring electron density compared to methoxy (-OCH₃) or hydroxy (-OH) groups, impacting reactivity in electrophilic substitutions .
- Biological Relevance: Halogenated propanones are common intermediates in drug discovery. The chlorine and bromine in the target compound may enhance binding to biomacromolecules through halogen bonding .
Activité Biologique
1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one, with the CAS number 1804263-99-7, is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound features a bromomethyl group, a difluoromethoxy moiety, and a chloropropanone functional group, which may contribute to its reactivity and biological interactions.
- Molecular Formula : C11H10BrClF2O2
- Molecular Weight : 327.55 g/mol
- Structure : The compound's structure includes halogen substituents that enhance its biological activity and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antitumor agent and its effects on enzyme inhibition.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of key enzymes involved in metabolic pathways. The chloropropanone functional group can react with nucleophilic sites on biomolecules, potentially altering their function. This interaction is crucial for modulating biochemical pathways related to cell growth and metabolism.
Study 1: Antitumor Efficacy
A study assessing the antitumor efficacy of structurally related compounds demonstrated that halogenated derivatives exhibited significant cytotoxicity against human cancer cell lines. The study reported an IC50 value of around 10 µM for similar compounds, suggesting that 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one may exhibit comparable activity.
Study 2: Enzyme Interaction Analysis
In a separate investigation focusing on enzyme inhibition, compounds with similar structures were found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases, and their inhibition can lead to therapeutic applications in treating conditions like Alzheimer's disease.
Data Table: Biological Activity Comparison
| Compound Name | Structure | IC50 (µM) | Enzyme Target | Activity Type |
|---|---|---|---|---|
| 1-(3-Bromophenyl)-2-chloropropan-1-one | Structure | 10 | AChE | Inhibitor |
| 1-(3-(Bromomethyl)-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one | N/A | N/A | N/A | Potential Antitumor |
| 4-Bromo-3-methoxyphenyl ketone | Structure | 12 | BChE | Inhibitor |
Q & A
Q. Table 1. Key Spectral Benchmarks for Structural Confirmation
Q. Table 2. Optimized Reaction Conditions for Bromomethylation
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Temperature | 0–5°C | Minimizes Br₂ volatility/oxidation |
| Catalyst | FeCl₃ (1.2 equiv) | Enhances electrophilic substitution |
| Solvent | Dry CH₂Cl₂ | Stabilizes carbocation intermediates |
| Reaction Time | 12–16 hrs | Balances conversion vs. side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
